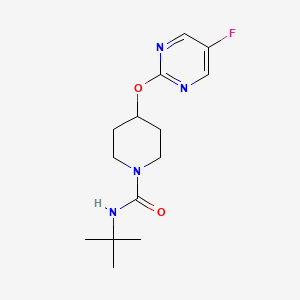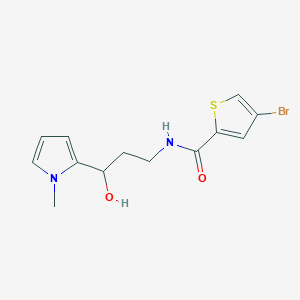![molecular formula C17H16ClN3O2S B2585766 (E)-1-(3-chlorophenyl)-3-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)urea CAS No. 476295-18-8](/img/structure/B2585766.png)
(E)-1-(3-chlorophenyl)-3-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like this would typically involve a benzothiazole ring system, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources. Typically, these properties would include solubility, melting point, boiling point, and stability under various conditions .
Scientific Research Applications
Antitumor Activities
Research on novel thiazolyl urea derivatives has shown promising antitumor activities. For example, the synthesis and biological evaluation of certain urea derivatives have demonstrated their potential in inhibiting tumor growth, showcasing the therapeutic applications of such compounds in cancer treatment (S. Ling et al., 2008).
Insecticidal Properties
Some urea derivatives, including those structurally similar to (E)-1-(3-chlorophenyl)-3-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)urea, have been evaluated for their insecticidal properties. Studies have demonstrated their effectiveness in interfering with cuticle deposition in insects, which can lead to the insect's death by preventing molting or pupation. This mechanism indicates the potential use of these compounds as insecticides in agricultural and pest control applications (R. Mulder & M. J. Gijswijt, 1973).
Antimicrobial and Antioxidant Activities
The synthesis of urea derivatives with thiazole moieties has also been associated with significant antimicrobial and antioxidant activities. These compounds have been screened for their ability to scavenge free radicals and inhibit the growth of various microorganisms, suggesting their potential use in the development of new antimicrobial and antioxidant agents. The structure-activity relationship studies further highlight the importance of specific functionalities in enhancing the biological activity of these compounds (M. V. Bhaskara Reddy et al., 2015).
Environmental Applications
Research into the effects of urea on the formation of chlorinated aromatics in combustion flue gas has revealed complex interactions involving copper and iron species. This study provides insights into how urea derivatives could influence the environmental impact of waste incineration systems, potentially offering strategies for reducing harmful emissions (Meihui Ren et al., 2021).
Mechanism of Action
properties
IUPAC Name |
(3E)-1-(3-chlorophenyl)-3-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-3-23-13-7-8-14-15(10-13)24-17(21(14)2)20-16(22)19-12-6-4-5-11(18)9-12/h4-10H,3H2,1-2H3,(H,19,22)/b20-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHLXIYCRDPWMD-LVZFUZTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)NC3=CC(=CC=C3)Cl)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N(/C(=N\C(=O)NC3=CC(=CC=C3)Cl)/S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-chlorophenyl)-3-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/no-structure.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585684.png)






![4-bromo-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B2585700.png)


![ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2585703.png)
